rac-trans 3'-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester
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Overview
Description
rac-trans 3’-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester is a complex organic compound with the molecular formula C19H23N3O6 and a molecular weight of 389.4 g/mol . This compound is primarily used in pharmaceutical and toxicological research, particularly in the development of immunogens for the production of antibodies to nicotine .
Preparation Methods
The synthesis of rac-trans 3’-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester involves multiple steps. The starting material, 3’-Hydroxymethylnicotine, undergoes a reaction with hemisuccinate to form the hemisuccinate ester. This intermediate is then reacted with N-Hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product . The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Chemical Reactions Analysis
rac-trans 3’-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Scientific Research Applications
rac-trans 3’-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used to create immunogens for the production of antibodies to nicotine, which are essential in studying nicotine addiction and developing treatments.
Medicine: It is used in the development of diagnostic assays and therapeutic agents targeting nicotine addiction.
Industry: The compound is used in the production of various pharmaceutical products and research chemicals.
Mechanism of Action
The mechanism of action of rac-trans 3’-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester involves its ability to act as a hapten. When conjugated to a carrier protein, it can elicit an immune response, leading to the production of antibodies against nicotine. These antibodies can bind to nicotine, preventing it from crossing the blood-brain barrier and reducing its addictive effects .
Comparison with Similar Compounds
rac-trans 3’-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester is unique due to its specific structure and function. Similar compounds include:
Nicotine Hemisuccinate: Used in similar applications but lacks the N-Hydroxysuccinimide ester group.
Nicotine Conjugates: Various nicotine conjugates are used in immunogen production, but they differ in their linker chemistry and carrier proteins.
Nicotine Derivatives: Other derivatives of nicotine are used in research, but they may not have the same efficacy in producing antibodies.
This compound’s unique structure allows it to be highly effective in producing specific antibodies against nicotine, making it a valuable tool in both research and therapeutic applications.
Properties
IUPAC Name |
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methyl] butanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6/c1-21-10-8-14(19(21)13-3-2-9-20-11-13)12-27-17(25)6-7-18(26)28-22-15(23)4-5-16(22)24/h2-3,9,11,14,19H,4-8,10,12H2,1H3/t14-,19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWDZTYMDUMBQQ-AUUYWEPGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CN=CC=C2)COC(=O)CCC(=O)ON3C(=O)CCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]([C@H]1C2=CN=CC=C2)COC(=O)CCC(=O)ON3C(=O)CCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660069 |
Source
|
Record name | [(2S,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207282-60-7 |
Source
|
Record name | [(2S,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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